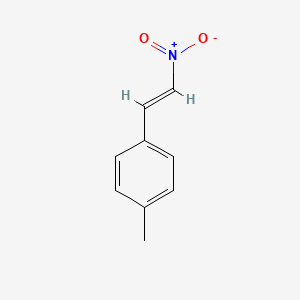
1-Methyl-4-(2-nitrovinyl)benzene
説明
1-Methyl-4-(2-nitrovinyl)benzene, also known as trans-4-Methyl-beta-nitrostyrene, is a chemical compound with the molecular formula C9H9NO2 . It is a nitrolefin .
Synthesis Analysis
The synthesis of 1-Methyl-4-(2-nitrovinyl)benzene has been reported in various studies. For instance, it has been synthesized through the asymmetric Michael addition with benzaldehyde in the presence of a silylated pyrrolidine catalyst . Another study reported its hydrogenation in the presence of Pd (II) complexes of (Z)-2- ((quinolin-3-ylimino)methyl)phenol as a catalyst .
Molecular Structure Analysis
The molecular structure of 1-Methyl-4-(2-nitrovinyl)benzene is characterized by a benzene ring substituted with a methyl group and a 2-nitrovinyl group . The InChI representation of the molecule is InChI=1S/C9H9NO2/c1-8-2-4-9 (5-3-8)6-7-10 (11)12/h2-7H,1H3/b7-6+ .
Chemical Reactions Analysis
The chemical reactions involving 1-Methyl-4-(2-nitrovinyl)benzene have been studied. For example, its selective hydrogenation to (E)-1-methyl-4- (2-aminovinyl) benzene has been investigated at room temperature using Pd (II) complexes as catalysts .
Physical And Chemical Properties Analysis
1-Methyl-4-(2-nitrovinyl)benzene has a molecular weight of 163.17 g/mol . More detailed physical and chemical properties can be found in databases like PubChem .
科学的研究の応用
Synthesis of Indolizines
1-Methyl-4-(2-nitrovinyl)benzene: is utilized in the synthesis of indolizine compounds, which are heterocyclic organic compounds found in many pharmaceuticals and natural products . These compounds are characterized by a fused pyrrole and pyridine ring structure, offering a wide range of chemical and biological properties. The synthesis involves a Cu-catalyzed reaction under solvent-free conditions, highlighting a green chemistry approach .
Pharmaceutical Applications
Indolizine derivatives, synthesized using 1-Methyl-4-(2-nitrovinyl)benzene , exhibit significant biological activities. They are explored for their potential as therapeutic agents due to their anti-inflammatory, antimicrobial, antiviral, and anticancer properties . Research in this area focuses on enhancing biological activities and improving pharmacokinetic properties of these derivatives .
Materials Science
In materials science, the electronic properties of indolizine derivatives make them candidates for the development of organic semiconductors and photovoltaic materials . The structural versatility of these compounds allows for potential applications in the creation of new materials with desirable electronic characteristics .
Green Chemistry
The solvent-free synthesis of indolizine using 1-Methyl-4-(2-nitrovinyl)benzene represents an advancement in green chemistry practices . This method reduces the environmental impact by avoiding the use of harmful solvents and highlights the compound’s role in sustainable chemical processes .
Organic Synthesis
1-Methyl-4-(2-nitrovinyl)benzene: serves as an electron-deficient alkene in organic synthesis reactions . Its reactivity is harnessed in various synthetic routes, contributing to the formation of complex molecules with high stereoselectivity and functional group tolerance .
Chemical Education
Due to its involvement in innovative synthetic methods, 1-Methyl-4-(2-nitrovinyl)benzene is also a subject of study in chemical education. It provides a practical example of modern synthetic techniques and green chemistry principles .
Research and Development
The compound is a focus of ongoing research and development efforts to discover new reactions and applications. Its role in the synthesis of biologically active molecules makes it a valuable asset in the quest for new drugs and materials .
作用機序
Target of Action
The primary target of 1-Methyl-4-(2-nitrovinyl)benzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This aromatic ring wants to be retained during reactions .
Mode of Action
The compound undergoes electrophilic aromatic substitution . In the first, slow or rate-determining, step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It’s known that the compound can participate in reactions involvingelectrophilic aromatic substitution .
Result of Action
The result of the action of 1-Methyl-4-(2-nitrovinyl)benzene is the formation of a substituted benzene ring . This occurs through the removal of a proton from the benzenonium intermediate formed in the first step of the reaction .
特性
IUPAC Name |
1-methyl-4-[(E)-2-nitroethenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-8-2-4-9(5-3-8)6-7-10(11)12/h2-7H,1H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSPNBERPFLONRX-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20879770 | |
| Record name | 4-METHYL-B-NITROSTYRENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20879770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-(2-nitrovinyl)benzene | |
CAS RN |
7559-36-6, 5153-68-4 | |
| Record name | NSC145880 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145880 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-METHYL-B-NITROSTYRENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20879770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-4-Methyl-β-nitrostyrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-methyl-4-(2-nitroethenyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the research on Pd(II) complexes with quinoline derivatives in the context of 1-methyl-4-(2-nitrovinyl)benzene?
A1: The research investigates the use of Pd(II) complexes based on quinoline derivatives as catalysts for the hydrogenation of 1-methyl-4-(2-nitrovinyl)benzene []. This is significant because the hydrogenation of nitroalkenes like 1-methyl-4-(2-nitrovinyl)benzene is an important reaction in organic synthesis. This reaction can produce valuable compounds, such as amines, which are crucial building blocks for various pharmaceuticals and materials. By using Pd(II) complexes as catalysts, the research aims to develop more efficient and selective methods for this transformation.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




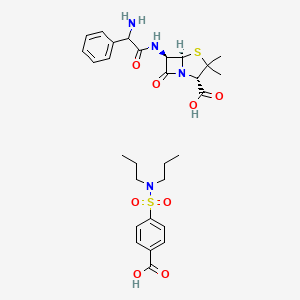

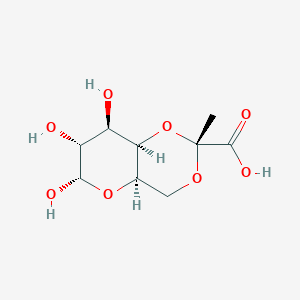
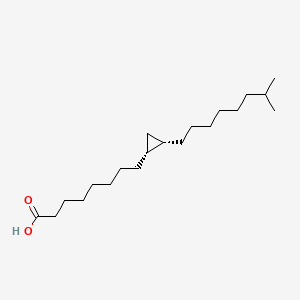
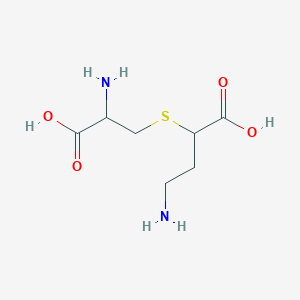
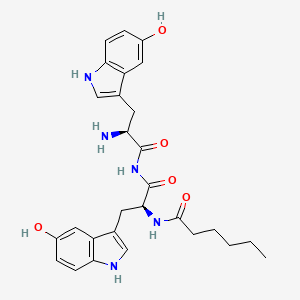

![N-cyclopentyl-2-[(6-methoxy-3-methyl-2-quinolinyl)thio]acetamide](/img/structure/B1216998.png)


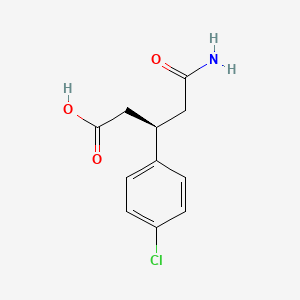
![N,2-diethyl-4-benzofuro[3,2-d]pyrimidinamine](/img/structure/B1217007.png)
![N-(2-furanylmethyl)-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-2-thiophenecarboxamide](/img/structure/B1217008.png)